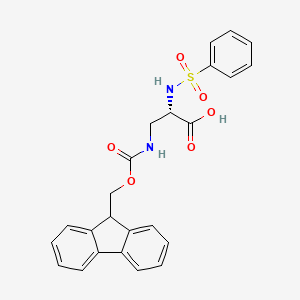
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol is a biochemical compound used for proteomics research . It has a molecular formula of C17H16N2O2 and a molecular weight of 280.32 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with a methoxyphenyl group at the 1-position and an ethanol group at the 2-position .Physical and Chemical Properties Analysis
The melting point of this compound is reported to be 132-134°C . Other physical and chemical properties such as boiling point and density were not found in the search results.Aplicaciones Científicas De Investigación
Antibacterial Activity
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol and its derivatives have been explored for their potential antibacterial activities. Research by Alavi et al. (2017) focused on synthesizing quinoxaline sulfonamides from 2-(4-methoxyphenyl)-quinoxaline, which showed promising antibacterial properties against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017). Kumar et al. (2014) also synthesized a series of quinoxaline derivatives, including those with 4-methoxyphenyl groups, which exhibited substantial antimicrobial activity (Kumar et al., 2014).
Etherification Mechanism Studies
The etherification process involving this compound derivatives has been examined, contributing to the understanding of reaction mechanisms in organic chemistry. Venter and Greeff (1980) investigated the etherification of 2-alkylamino-1-(4-methoxyphenyl)-1-ethanol derivatives, proposing a mechanism involving a quinoidal intermediate (Venter & Greeff, 1980).
Biocatalytic Production Optimization
Significant work has been done on optimizing biocatalytic processes using derivatives of this compound. Kavi et al. (2021) focused on optimizing the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol, a derivative used in synthesizing antihistamines. Their research used Lactobacillus senmaizuke as a biocatalyst and employed the Box–Behnken experimental design-based model for optimization (Kavi et al., 2021).
Corrosion Inhibition Studies
Quinoxaline derivatives, including those with this compound, have been studied for their potential as corrosion inhibitors. Olasunkanmi et al. (2016) explored the corrosion inhibition potential of various quinoxaline derivatives for mild steel in hydrochloric acid, using both electrochemical and spectroscopic techniques (Olasunkanmi et al., 2016).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11,17,20H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSFQVYLHSALNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375480 |
Source


|
| Record name | 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-36-9 |
Source


|
| Record name | 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
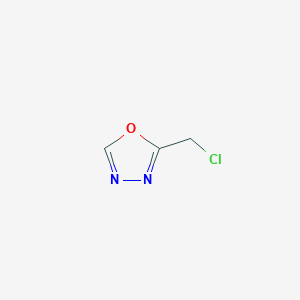

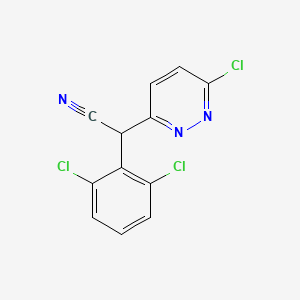

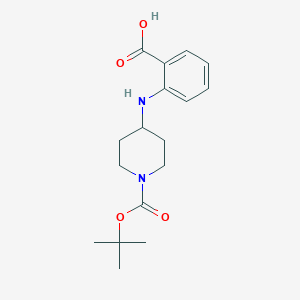
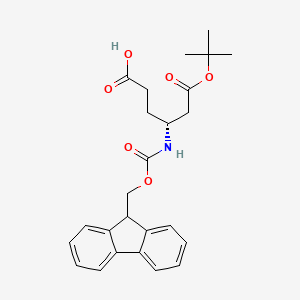

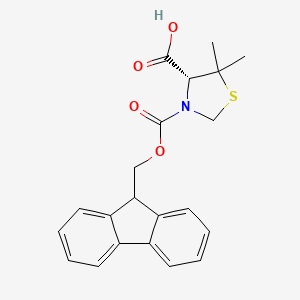

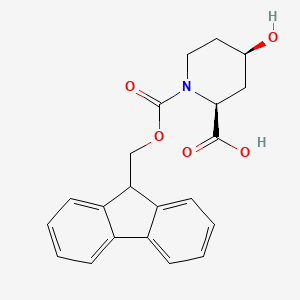
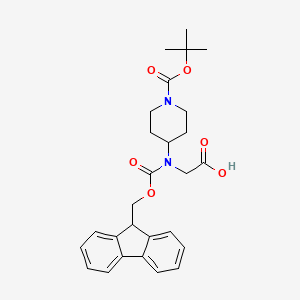
![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
